6-Fluoro-4-methoxy-1H-indazole

説明

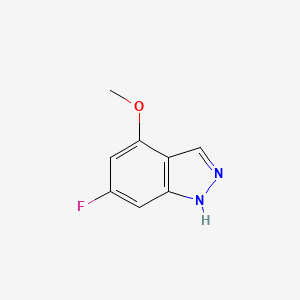

6-Fluoro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the cyclization process.

化学反応の分析

Types of Reactions: 6-Fluoro-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with different functional groups.

科学的研究の応用

6-Fluoro-4-methoxy-1H-indazole is a compound belonging to the indazole family that has applications in medicinal chemistry for the development of new therapeutic agents. It is characterized by a fluorine atom at the 6-position and a methoxy group at the 4-position of the indazole ring.

Scientific Research Applications

- Medicinal Chemistry this compound is a lead compound in medicinal chemistry for creating new therapeutic agents. It is also used in synthesizing indazole arylsulfonamides, which have been identified as potential allosteric antagonists of chemokine receptors.

- Oncology Research indicates that 6-fluoro-4-methoxy-1H-indazol-3-amine exhibits significant biological activity, particularly in oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. The compound acts by targeting key proteins involved in cell signaling pathways, particularly those related to apoptosis and cell cycle regulation and its mechanism includes binding to tyrosine kinases, leading to their inhibition and subsequent effects on cellular growth and survival.

- Cystic Fibrosis Research: 6-Fluoro-1H-indazol-3-amine is used in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors . Small molecules that improve CFTR folding or function are clinically available .

- Tyrosine Kinase Inhibition: Researchers have explored indazole derivatives as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy .

Interactions with Biological Targets

Interaction studies demonstrate that 6-fluoro-4-methoxy-1H-indazol-3-amine interacts with various biological targets:

- Protein kinases, including tyrosine kinases

- Apoptosis-related proteins

- Cell cycle regulators

作用機序

The mechanism of action of 6-Fluoro-4-methoxy-1H-indazole involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects.

類似化合物との比較

- 4-Fluoro-1H-indazole

- 6-Methoxy-1H-indazole

- 5-Fluoro-4-methoxy-1H-indazole

Comparison: 6-Fluoro-4-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications.

生物活性

6-Fluoro-4-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, characterized by a fluorine atom at the 6th position and a methoxy group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 182.17 g/mol. The presence of the fluorine atom and methoxy group contributes to its unique chemical properties, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 123456-78-9 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various molecular targets within biological systems.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity is associated with the induction of apoptosis, which is mediated through the activation of caspases and modulation of cell cycle regulators.

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells, revealing an IC50 value of 15 µM after 48 hours of exposure. Apoptotic markers such as Annexin V positivity were significantly increased, indicating the compound's potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Methoxy-1H-indazole | Low | Moderate |

| 6-Fluoro-1H-indazole | Low | Low |

特性

IUPAC Name |

6-fluoro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCNOKLYDDTYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646516 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-57-6 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。